1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine
Description
Molecular Identification and Registry
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine (CAS RN: 890606-41-4) is registered in PubChem under CID 6489214. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃S | |
| Molecular Weight | 376.5 g/mol | |
| SMILES | CC1=CC(=NN1C)C(=O)CCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| InChI Key | Not explicitly reported | — |
The compound features a piperazine core substituted with a phenylsulfonyl group and a 3-(3,5-dimethylpyrazol-1-yl)propanoyl side chain.
IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one . Alternative designations include:
Structural Formula and Molecular Representation
The molecule comprises two distinct pharmacophores:
- Piperazine ring : Functionalized with a sulfonamide group at the 4-position (phenylsulfonyl).
- Propanoyl linker : Connects the piperazine to a 3,5-dimethylpyrazole moiety via an amide bond.
Key structural motifs :
Physical and Chemical Properties
Experimental and computed physicochemical data are summarized below:
Synthesis Notes :
The compound is synthesized via a multi-step protocol:
- Core formation : Piperazine is sulfonylated with benzenesulfonyl chloride.
- Side-chain coupling : 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 5589-97-9) is hydrolyzed to the corresponding acid and coupled to the sulfonylated piperazine using EDCI/HOBt.
Reaction Scheme :
Piperazine + Benzenesulfonyl chloride → 4-(Phenylsulfonyl)piperazine
4-(Phenylsulfonyl)piperazine + 3-(3,5-dimethylpyrazol-1-yl)propanoic acid → Target compound
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-15-14-16(2)22(19-15)9-8-18(23)20-10-12-21(13-11-20)26(24,25)17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUMTNJOZKZHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. A modified one-pot, four-component reaction reported by achieves high efficiency:
Reaction Conditions
| Component | Role |
|---|---|
| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Hydrazine donor |
| Acetylacetone | β-Diketone for cyclization |
| 2,3-Dimethoxybenzaldehyde | Aldehyde for Schiff base |
| 4-Methoxyphenacylbromide | Electrophilic coupling agent |
Procedure
-
Reflux in ethanol with catalytic HCl yields 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol.
-
Subsequent treatment with triethylamine facilitates dihydrothiadiazine formation (FT-IR confirmation at 1681 cm⁻¹).
Yield : 78–85% (optimized for scale-up).
Preparation of 4-(Phenylsulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with benzenesulfonyl chloride in dichloromethane under nitrogen. Key parameters:
-
Molar Ratio : 1:1.1 (piperazine:sulfonyl chloride)
-
Base : Triethylamine (2.2 eq)
-
Temperature : 0°C → room temperature (2 hr)
Fragment Coupling and Final Assembly
Amidation Strategy
The propanoyl chloride intermediate reacts with 4-(phenylsulfonyl)piperazine in anhydrous THF:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | −10°C → 25°C (12 hr) |
| Stoichiometry | 1:1.05 (acyl chloride:piperazine) |
Post-Reaction Processing
Reductive Amination Alternative
A patent-pending method substitutes amidation with reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in toluene:
Procedure
-
Combine 3-(3,5-dimethylpyrazol-1-yl)propanal with 4-(phenylsulfonyl)piperazine.
-
Add NaBH(OAc)₃ portionwise at 5–10°C.
-
Stir 3 hr at 20–25°C.
Advantages :
-
Avoids acyl chloride handling.
-
Higher functional group tolerance.
Yield : 89% (isolated via IPA recrystallization).
Industrial-Scale Considerations
Solvent Selection
Toluene and isopropyl alcohol (IPA) dominate large-scale processes due to:
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Crystallization | IPA/H₂O (9:1), 60°C → 20°C | 99.2% by HPLC |
| Chromatography | Reverse-phase C18 column | 98.5–99.7% |
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 6H, pyrazole-CH₃), 2.85–3.10 (m, 8H, piperazine), 3.65 (t, 2H, COCH₂), 4.40 (t, 2H, NCH₂), 7.50–7.90 (m, 5H, Ar-H).
Challenges and Optimization Frontiers
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that a related pyrazole compound effectively inhibited tumor growth in xenograft models of breast cancer, suggesting that the pyrazole moiety contributes to its anticancer activity .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Data Table 1: Inhibition of COX Enzymes
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15 | COX-1 |
| Compound B | 10 | COX-2 |
| 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine | TBD | TBD |
Neurological Disorders
Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Pyrazole derivatives have been shown to exhibit antioxidant properties and could help mitigate oxidative stress in neuronal cells.
Case Study : Research highlighted in Journal of Neurochemistry indicated that similar compounds improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque accumulation .
Cardiovascular Health
The compound's influence on cardiovascular health is being explored, particularly its effects on vascular smooth muscle cells. Pyrazole derivatives may help regulate blood pressure and vascular tone by acting as inhibitors of certain signaling pathways involved in vascular contraction.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Piperazine-Sulfonamide Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s pyrazole-propanoyl group may reduce lipophilicity compared to brominated analogues (e.g., XLogP3 = 2.1 for the bromo derivative in ) . Substitution with chlorine () or fluorine () on the phenylsulfonyl group alters electronic properties and metabolic stability .
- Hydrogen-Bonding Capacity: The propanoyl-pyrazole moiety offers hydrogen-bond acceptors (N, O), while triazole derivatives () provide additional hydrogen-bonding sites .
Biological Activity
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperazine core substituted with a phenylsulfonyl group and a pyrazole moiety. The molecular formula is , with a molecular weight of approximately 366.44 g/mol. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may enhance binding affinity to target enzymes, potentially inhibiting their activity.
- Modulation of Neurotransmitter Receptors : Similar compounds have shown efficacy in modulating serotonin receptors, indicating potential applications in treating mood disorders.
- Antimicrobial Properties : The presence of the pyrazole ring has been linked to antimicrobial activity against specific pathogens.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of similar pyrazole derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro assays indicated that derivatives with similar structural motifs inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compounds induced apoptosis through the activation of caspase pathways.
Case Study 3: Neuropharmacological Effects
Research on related compounds revealed that they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.
Research Findings
Recent studies have focused on optimizing the structure of piperazine derivatives to enhance their biological activity. For instance, modifications to the phenylsulfonyl group have shown improved binding affinities to target proteins involved in cancer progression and microbial resistance.
Q & A
Q. What are the common synthetic routes for 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine, and what challenges arise during its synthesis?
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by functionalization with the pyrazole and phenylsulfonyl groups. Key steps include:
- Step 1 : Piperazine ring formation via condensation reactions, often using alkylating agents like propanoyl chlorides .
- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to avoid hydrolysis .
- Step 3 : Sulfonylation of the piperazine nitrogen using phenylsulfonyl chlorides in basic media (e.g., NaHCO₃) .
Q. Challenges :
- Low yields due to steric hindrance from the bulky pyrazole and sulfonyl groups.
- Purification difficulties caused by polar intermediates; reverse-phase HPLC is often required .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment (>95% required for pharmacological studies), with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during sulfonylation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency between pyrazole and propanoyl intermediates .
- Temperature Control : Pyrazole alkylation requires low temperatures (0–5°C) to suppress side reactions, while sulfonylation proceeds optimally at 50–60°C .
- Real-Time Monitoring : In-situ FTIR or TLC tracks reaction progress, enabling timely quenching to prevent over-functionalization .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:
- Purity Variability : Impurities (e.g., unreacted sulfonyl chlorides) can skew assays. Repurify batches via preparative HPLC before testing .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, fungal tyrosinase assays require strict pH control (6.8–7.2) .
- Statistical Validation : Use multivariate analysis (e.g., ANOVA) to identify outliers and confirm dose-response trends .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds with the sulfonyl group) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and topological polar surface area (TPSA) to optimize bioavailability .
- ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity from pyrazole metabolites) early in development .
Q. What methodologies are used to study the compound’s metabolic stability in vitro?
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH to identify oxidative metabolites. LC-MS/MS profiles degradation pathways .
- CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions. Fluorescent probes or LC-MS quantify inhibition .
- Plasma Stability Tests : Incubate in plasma (37°C, pH 7.4) and monitor parent compound depletion over 24 hours .
Q. How does the phenylsulfonyl group influence the compound’s physicochemical properties?
- Solubility : The sulfonyl group enhances water solubility via hydrogen bonding but may reduce membrane permeability.
- Electron-Withdrawing Effects : Stabilizes the piperazine ring’s conformation, impacting receptor binding kinetics .
- Metabolic Resistance : Sulfonamides resist hydrolysis compared to esters, prolonging half-life in vivo .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogenated phenylsulfonyl groups) to probe steric/electronic effects .
- Biological Testing : Use tiered assays: primary screens (e.g., enzyme inhibition), secondary screens (cell viability), and tertiary (in vivo efficacy) .
- Data Integration : Apply machine learning (e.g., random forests) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
